molecular formula C16H19BrN2O5 B1451245 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219272-05-5

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1451245
CAS No.: 1219272-05-5
M. Wt: 399.24 g/mol
InChI Key: SNNYPHFXBHUDRO-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound featuring a piperazine core substituted with a 2-bromoacetyl group at position 1 and an acetic acid ester at position 2. The phenoxyethyl ester group (C₆H₅-O-CH₂CH₂-O-) distinguishes it from analogs with varying ester substituents.

Properties

IUPAC Name

2-phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O5/c17-11-14(20)19-7-6-18-16(22)13(19)10-15(21)24-9-8-23-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYPHFXBHUDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCOC2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Piperazine Intermediate

  • The piperazine ring is functionalized to introduce the 3-oxo group and prepare it for subsequent acylation.
  • This may involve reaction of piperazine derivatives with keto-acid or keto-ester precursors under mild conditions.

Step 2: Acylation with 2-Bromoacetyl Group

  • The 2-bromoacetyl moiety is introduced by reacting the piperazine intermediate with 2-bromoacetyl chloride or equivalent reagents.
  • Reaction conditions typically include the use of an organic solvent such as dichloromethane or tetrahydrofuran (THF), with a base like triethylamine to neutralize HCl formed.
  • Temperature control (often room temperature to slightly elevated) is critical to avoid side reactions.

Step 3: Esterification with 2-Phenoxyethyl Group

  • The final esterification step involves coupling the bromoacetylated piperazine intermediate with 2-phenoxyethyl alcohol or its activated derivative.
  • Coupling reagents such as carbodiimides (e.g., CDI - carbonyldiimidazole) or uronium salts (e.g., HBTU) are employed to activate the carboxylic acid function.
  • The reaction is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or THF at controlled temperatures (typically 20–50 °C).
  • After reaction completion, the mixture is quenched with water, extracted, and purified.

Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature Yield (%) Notes
Piperazine functionalization Piperazine derivative + keto-precursor THF, dichloromethane Room temperature ~80-90 Formation of 3-oxo-piperazine intermediate
Acylation with 2-bromoacetyl 2-bromoacetyl chloride + base (triethylamine) Dichloromethane, THF 0–25 °C 85-95 Controlled addition to avoid polyacylation
Esterification with phenoxyethyl Carbodiimide or uronium coupling reagent + 2-phenoxyethyl alcohol DMF, THF 20–50 °C 80-95 Purification by extraction and crystallization

Note: Specific yields may vary depending on scale and purity requirements.

Detailed Research Findings and Analytical Data

  • Purity and Confirmation: High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% purity.
  • Spectroscopic Characterization:
    • ^1H NMR and ^13C NMR confirm the presence of characteristic protons and carbons of the phenoxyethyl, bromoacetyl, and piperazine moieties.
    • Mass spectrometry (MS/MS) confirms molecular weight and fragmentation consistent with the target compound.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress.
  • Control of Side Reactions: Strict temperature control and stoichiometric balance prevent over-acylation or polymerization.

Comparative Table of Similar Synthesis Approaches

Aspect Method A (Carbodiimide Coupling) Method B (Uronium Salt Coupling) Method C (Direct Esterification)
Activation reagent CDI (Carbonyldiimidazole) HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Acid chloride formation followed by esterification
Solvent THF, DMF DMF Dichloromethane, THF
Temperature 20–50 °C 30–50 °C 0–25 °C
Reaction time 1–4 hours Overnight 2–6 hours
Yield 85–95% 80–90% 70–85%
Purity >99% (HPLC) >98% (HPLC) ~95%
Advantages Mild conditions, high yield, easy work-up High efficiency, suitable for sensitive substrates Simpler reagents, but harsher conditions
Disadvantages CDI sensitive to moisture Expensive reagents Potential side reactions, lower purity

Summary of Key Notes on Preparation

  • The compound’s synthesis is multi-step and requires careful selection of reagents and conditions to maintain the integrity of sensitive functional groups.
  • Carbodiimide and uronium salt coupling reagents are preferred for esterification due to their efficiency and mild reaction conditions.
  • Temperature and solvent choice critically influence yield and purity.
  • Purification is typically achieved by organic solvent extraction, drying, filtration, and recrystallization.
  • Analytical methods such as NMR, MS, and HPLC are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function

Mechanism of Action

The mechanism of action for 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with proteins and peptides. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to the modification of the protein’s structure and function. This interaction can be used to study protein-protein interactions, enzyme activity, and other biochemical processes.

Comparison with Similar Compounds

Core Structural Features

All analogs share the 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate core but differ in ester groups (R-O-) and substituents on the piperazine ring. Key variations include:

Compound Name (Ester Group) Molecular Formula Molecular Weight (g/mol) Key Features
2-Phenoxyethyl (Target Compound) C₁₆H₁₈BrN₂O₆* 414.2 Phenoxyethyl ester enhances lipophilicity; aromatic group may aid protein binding.
2-Methoxyethyl (BI17612) C₁₁H₁₇BrN₂O₅ 337.2 Polar methoxy group improves aqueous solubility.
Dodecyl C₂₀H₃₃BrN₂O₅ 461.4 Long alkyl chain increases lipophilicity; potential for membrane interaction.
Isopentyl C₁₃H₂₁BrN₂O₄ 349.2 Branched chain balances solubility and metabolic stability.
Propyl Not explicitly provided ~300–320† Short alkyl chain may enhance hydrolysis susceptibility.

*Calculated based on structural similarity.
†Estimated from analogs.

Physicochemical Properties

  • Lipophilicity: Dodecyl and phenoxyethyl derivatives exhibit higher logP values due to hydrophobic groups, favoring membrane permeability . Methoxyethyl and ethyl esters (e.g., ) are more polar, enhancing solubility in aqueous buffers .
  • Stability: Longer alkyl chains (e.g., dodecyl) resist enzymatic hydrolysis, prolonging half-life . Aromatic esters (phenoxyethyl) may undergo oxidative metabolism via cytochrome P450 enzymes.

Biological Activity

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula: C16H19BrN2O5
  • Molecular Weight: 399.25 g/mol
  • CAS Number: 652132-69-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the bromoacetyl group may enhance reactivity towards biological nucleophiles.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably, it shows selective toxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
HEK293 (normal cells)>100

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of piperazine compounds, including the subject compound, which showed promising results against resistant bacterial strains .
  • Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of various piperazine derivatives on human cancer cell lines, finding that the compound exhibited significant growth inhibition in HeLa and MCF-7 cells while demonstrating low toxicity to HEK293 cells .

Safety and Toxicology

Toxicological studies are essential for assessing the safety profile of new compounds. The acute toxicity tests indicate that while the compound has some level of toxicity, it does not meet the criteria for severe acute toxicity based on standard classification systems.

Safety Profile Summary

Parameter Value
Acute ToxicityNot classified
Skin IrritationMild irritation
Eye IrritationModerate irritation
SensitizationNo sensitization observed

Q & A

Basic Questions

Q. What are the key considerations in designing a synthetic route for 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate?

  • Methodological Answer : A multi-step synthesis approach is critical. For example, a related piperazinyl derivative was synthesized via sequential reactions involving acylation, deprotection, and alkylation. Key steps include:

  • Acylation : Using 2-fluorobenzoyl chloride and 1-boc-piperazine under reflux with potassium carbonate as a base .
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane to remove the boc group .
  • Alkylation : Reaction of the intermediate with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux, followed by purification via silica gel column chromatography (EtOAc/petroleum ether) .
    • Critical Factors : Control reaction temperatures (e.g., reflux conditions), stoichiometric ratios of reagents, and purification methods to isolate intermediates.

Q. How can researchers characterize the structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray Diffraction : Resolve molecular geometry, as demonstrated in the refinement of H-atom positions using riding models and constrained isotropic displacement parameters .
  • NMR/IR Spectroscopy : Confirm functional groups (e.g., bromoacetyl, ester) and assess purity. For example, allyl 3-oxo-2-(2-phenylhydrazone)butanoate was structurally validated using NMR and X-ray .
  • Elemental Analysis : Verify molecular composition post-synthesis .

Advanced Questions

Q. How can reaction conditions be optimized to stabilize the bromoacetyl group during synthesis?

  • Methodological Answer : The bromoacetyl group is prone to hydrolysis or elimination. Strategies include:

  • Temperature Control : Avoid prolonged heating; use mild reflux conditions (e.g., 5 hours at controlled temperatures) .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) minimize unwanted side reactions .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
    • Validation : Monitor reaction progress via TLC or HPLC to detect degradation products early .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shift calculations) .
  • Crystallographic Confirmation : Resolve ambiguities using X-ray structures, as seen in the refinement of piperazinyl derivatives .
  • Dynamic Effects : Account for solvent polarity and temperature-induced conformational changes in NMR analysis .

Q. What strategies are recommended for designing bioactivity studies targeting enzyme inhibition?

  • Methodological Answer :

  • Theoretical Framework : Link the compound’s structure to known enzyme-binding motifs (e.g., piperazine derivatives as protease inhibitors) .
  • In Vitro Assays : Use fluorescence-based or calorimetric assays to measure inhibition constants (Ki). For example, 2-(3-benzoylphenyl)propionitrile derivatives were tested for activity against specific enzymes .
  • Control Experiments : Include positive controls (e.g., established inhibitors) and assess nonspecific binding using scrambled peptide substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Reactant of Route 2
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2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

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